5,6-Dihydro-1,4-dioxin-2-ylmethanol

描述

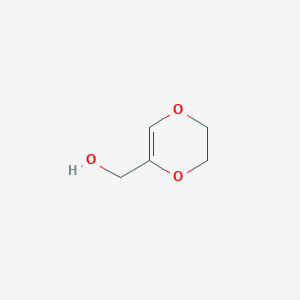

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1,4-dioxin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCWDISLPDYFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,6 Dihydro 1,4 Dioxin 2 Ylmethanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comamazonaws.com For 5,6-dihydro-1,4-dioxin-2-ylmethanol, two primary retrosynthetic disconnections can be envisioned.

The most intuitive disconnection is of the acetal (B89532) functionality (C-O bond disconnection). This leads back to glycerol (B35011) and a C2 aldehyde equivalent, such as glyoxal (B1671930) or one of its synthetic surrogates. This approach leverages the readily available and renewable glycerol backbone, a common strategy in modern synthesis. researchgate.net The formation of the six-membered ring would proceed via the reaction between the 1,2-diol of glycerol and the difunctional aldehyde. The subsequent challenge would be the selective dehydration of the resulting di-hydroxy dioxane intermediate to form the target vinyl ether.

A second strategic approach involves disconnecting the carbon-carbon double bond of the vinyl ether via a functional group interconversion (FGI). deanfrancispress.com This suggests a precursor such as a 2-halo-3-hydroxymethyl-1,4-dioxane. The double bond could then be introduced in a final step through an elimination reaction. This halogenated dioxane intermediate can be conceptually traced back to the reaction of a protected glycerol derivative, like epichlorohydrin, with a 2-haloethanol, followed by cyclization. researchgate.net This pathway offers alternative methods for controlling the ring formation and functional group manipulations.

Stereoselective Synthesis Approaches

Given the chiral center at the C2 position, the development of stereoselective synthetic routes is of significant interest. Both diastereoselective and enantioselective strategies can be employed to access specific stereoisomers of the target molecule.

In the context of synthesizing dioxane rings from glycerol, a key challenge is controlling the regioselectivity, which directly impacts the diastereomeric outcome. The reaction of glycerol with aldehydes or ketones can lead to a mixture of five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) ring isomers. nih.govrsc.org The formation of the desired 1,4-dioxin (B1195391) core, a less common isomer in direct glycerol acetalization, requires specific synthetic design.

However, in analogous reactions, the selectivity between the kinetically favored five-membered ring and the thermodynamically favored six-membered ring is influenced by the catalyst, solvent, and reaction conditions. For instance, studies on the acetalization of glycerol with benzaldehyde (B42025) have shown that different catalysts can favor one isomer over the other. nih.govrsc.org BEA zeolite catalysts have demonstrated high activity, yielding a mixture where the five-membered acetal is the kinetically preferred product. mdpi.com Achieving diastereoselectivity for the 1,4-dioxin system would likely involve a multi-step, substrate-controlled synthesis rather than a direct catalytic condensation.

| Catalyst | Carbonyl Source | Conditions | Major Isomer | Selectivity | Reference |

| BEA Zeolite | Butanal | Toluene, 110°C | 5-membered acetal | 77-82% | mdpi.com |

| Amberlyst-15 | Benzaldehyde | Toluene, 100°C | 5-membered acetal | 51% | mdpi.com |

| MoO₃/SiO₂ | Benzaldehyde | Toluene, 100°C, 8h | 5-membered acetal | 51% | frontiersin.org |

| 30% SiW₁₁/MCM-41 | Benzaldehyde | Solvent-free, RT | 1,3-dioxolane | High | rsc.org |

Accessing enantiomerically pure this compound can be achieved through several established strategies. The most direct method involves starting from a chiral pool precursor. A published synthesis of the saturated analogue, (R)-2-hydroxymethyl-1,4-dioxane, demonstrates this principle effectively. researchgate.netnih.gov The route commences with enantiomerically pure (R)-1-O-benzylglycerol, ensuring the stereochemistry is set from the beginning. nih.gov This chiral starting material can be cyclized, and subsequent deprotection yields the enantiopure product. Adapting this methodology by introducing the double bond in a later step would be a robust approach for the enantioselective synthesis of the target molecule.

Another viable strategy is the enzymatic resolution of a racemic mixture of this compound or a suitable precursor. Lipases are commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation.

Furthermore, asymmetric catalysis could be applied. For example, the asymmetric hydrogenation of the double bond in a precursor, a 2-substituted-1,4-dioxin, could establish the chiral center. Iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxalines, a related heterocyclic system, with excellent enantioselectivity by simply changing the solvent. rsc.org

Green Chemistry Principles in Synthesis Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles, focusing on the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. The synthesis of this compound is well-suited to these principles, particularly through the use of glycerol as a starting material and the development of sustainable catalytic systems.

The acid-catalyzed acetalization of glycerol is a cornerstone reaction for producing value-added chemicals. frontiersin.orgnih.gov To overcome the environmental and economic drawbacks of homogeneous mineral acids, significant research has focused on developing solid, reusable acid catalysts. rsc.org These heterogeneous catalysts are easily separated from the reaction mixture, minimizing waste and allowing for continuous processes.

A variety of materials have proven effective:

Zeolites : Zeolites such as Hβ, USY, BEA, and ZSM-5 are widely used due to their strong Brønsted acid sites and shape-selective properties. mdpi.com

Ion-Exchange Resins : Sulfonated polystyrene resins like Amberlyst-15 are effective and commercially available catalysts for acetalization. mdpi.comresearchgate.net

Supported Heteropolyacids (HPAs) : Silicotungstic acid (SiW12) and its lacunary derivatives (SiW11) supported on mesoporous silica (B1680970) like MCM-41 are highly active and selective, even at room temperature. rsc.org

Sulfated Metal Oxides : Materials like sulfated zirconia (Zr-S) and mixed oxides such as SO₄²⁻/CeO₂–ZrO₂ exhibit high acidity and thermal stability, driving the reaction to high conversions. nih.govresearchgate.net

Functionalized Carbons : Biochar-derived carbons functionalized with sulfonic acid (-SO₃H) groups offer a sustainable catalyst option derived from biomass. researchgate.net

| Catalyst | Carbonyl Source | Conditions | Glycerol Conversion (%) | Selectivity (%) | Reference |

| Amberlyst-36 | Acetone | Dichloromethane | >62 | - | frontiersin.org |

| Hβ Zeolite | Benzaldehyde | Chloroform, 6h | - | >95 (Yield) | frontiersin.org |

| Sulfated Zirconia | Acetone | Ultrasound, 50°C, 20 min | 94 | 93.9 (Solketal) | researchgate.net |

| SO₄²⁻/CeO₂–ZrO₂ | Benzaldehyde | Toluene, 100°C, 8h | 91.8 | 87.2 (Dioxolane) | nih.gov |

| 30% SiW₁₂/MCM-41 | Benzaldehyde | Solvent-free, RT, 30 min | 99 | 91 (Dioxolane) | rsc.org |

| p-SO₃H-calix nih.govarene/SiO₂ | Benzaldehyde | Solvent-free, MW, 110°C, 20 min | 99 | 99 | rsc.org |

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. The acetalization of glycerol has been successfully adapted to solvent-free (neat) conditions, often with the aid of microwave irradiation to accelerate the reaction. mdpi.comrsc.org This approach not only reduces waste but can also lead to shorter reaction times and improved energy efficiency.

For example, the reaction of glycerol and benzaldehyde can proceed with 99% conversion and selectivity in 20 minutes under solvent-free microwave conditions using a silica-supported p-sulfonic acid calixarene (B151959) catalyst. rsc.org Similarly, heteropolyacids supported on MCM-41 have been shown to be highly effective for the solvent-free acetalization of glycerol at room temperature. rsc.org In some catalyst-free systems, a large excess of one reactant, such as furfural, can act as both the reagent and the solvent. researchgate.net The only byproduct in these reactions is water, representing a significant step towards an ideal green synthesis. rsc.org

| Catalyst | Carbonyl Source | Conditions | Conversion (%) | Key Feature | Reference |

| None | Benzaldehyde | Microwave, neat, excess glycerol | 95 | Catalyst and solvent-free | mdpi.com |

| 30% SiW₁₂/MCM-41 | Benzaldehyde | Neat, Room Temp, 30 min | 99 | Solvent-free, room temp | rsc.org |

| p-SO₃H-calix nih.govarene/SiO₂ | Benzaldehyde | Neat, Microwave, 110°C, 20 min | 99 | Solvent-free, rapid | rsc.org |

| Various Lewis/Solid Acids | Furfural | Neat, 5-fold excess furfural | - | Solvent-free | researchgate.net |

Alternative Precursor Utilization and Scaffold Construction

The traditional synthesis of the 5,6-dihydro-1,4-dioxin ring often relies on the Williamson ether synthesis, typically involving the reaction of a diol with a dihalide. However, contemporary research focuses on more efficient and atom-economical routes, utilizing alternative starting materials and novel strategies for constructing the core dioxin scaffold.

One innovative approach involves the use of α-thioketones as precursors. A described methodology for building the dihydro-1,4-dioxin framework involves introducing a thio group at the α-position of a ketone. iaea.org This modification serves a dual purpose: it prevents unwanted enolization and activates the molecule for a facile nucleophilic substitution reaction with ethylene (B1197577) glycol. iaea.org The resulting intermediate, containing a hemithioacetal, can then undergo desulfurization and acid-catalyzed dehydration to yield the final 5,6-dihydro-1,4-dioxin ring. iaea.org This strategy showcases a clever manipulation of protecting and activating groups to construct the desired scaffold.

Another avenue of exploration is the use of readily available, bio-renewable feedstocks. Glycerol, a major byproduct of biodiesel production, has been investigated as a starting material for producing valuable chemical intermediates. butler.edubutler.edu While direct synthesis of this compound from glycerol is not prominently documented, the principles of converting this C3 backbone into other oxygenated heterocycles like dioxolanes are well-established. butler.edubutler.edu Such approaches, which transform abundant waste material into valuable chemical feedstocks, align with the principles of green chemistry and offer a potential future direction for the sustainable synthesis of dioxin derivatives.

The reaction of epoxides with ethylene glycol monosodium salt presents another alternative for the synthesis of functionalized 1,4-dioxanes. enamine.net This key step involves the ring-opening of the epoxide followed by an intramolecular cyclization of the resulting diol, providing a versatile route to various substituted dioxane derivatives. enamine.net

Table 1: Comparison of Precursor Strategies for Dioxin/Dioxane Synthesis

| Precursor Strategy | Key Intermediate(s) | Advantages | Reference(s) |

| Thio-activation | α-Thioketone, Hemithioacetal | Prevents enolization, promotes cyclization | iaea.org |

| Epoxide Ring-Opening | Diol from epoxide and ethylene glycol | Utilizes readily available epoxides, versatile | enamine.net |

| Bio-renewable Feedstock | Glycerol-derived intermediates (e.g., for dioxolanes) | Sustainable, utilizes waste streams | butler.edubutler.edu |

| Catechol Condensation | Catechol dianion | Access to dibenzo oup.comchim.itdioxine derivatives | researchgate.net |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and simplified scalability. ethernet.edu.etdurham.ac.ukuc.pt The synthesis of heterocyclic compounds, in particular, has benefited greatly from the application of continuous flow methodologies. porrua.mxmdpi.com

While a specific, documented flow synthesis for this compound is not prevalent in the literature, a hypothetical process can be designed based on established principles for synthesizing related heterocycles like dihydropyridines and various pharmaceutical intermediates. researchgate.netmdpi.com Such a process would typically involve:

Reagent Introduction: Solutions of the chosen precursors (e.g., a protected diol and a suitable electrophile) would be continuously introduced into the system using precision syringe or HPLC pumps.

Reaction Zone: The combined streams would pass through a heated reactor coil (often made of PFA or stainless steel). The use of a back-pressure regulator allows for superheating the solvent above its atmospheric boiling point, which can dramatically accelerate reaction rates. flinders.edu.au

In-line Quenching/Work-up: The product stream could be mixed with a quenching agent or passed through a column containing a scavenger resin to remove unreacted starting materials or byproducts, simplifying subsequent purification.

Collection: The purified product stream is continuously collected.

This approach allows for the safe handling of potentially hazardous intermediates and reagents and enables the rapid production of material, from milligram-scale for library synthesis to kilogram-scale for manufacturing. durham.ac.ukflinders.edu.au The modular nature of flow systems also permits the telescoping of multiple reaction steps into a single, continuous sequence, significantly improving process efficiency. uc.pt

Table 2: Advantages of Flow Synthesis for Heterocycles

| Feature | Benefit in Flow Synthesis | Reference(s) |

| Heat Transfer | Superior control of exothermic reactions, enabling higher temperatures and faster rates. | uc.pt |

| Mass Transfer | Efficient mixing leads to improved reaction kinetics and yields. | flinders.edu.au |

| Safety | Small reactor volumes minimize risk when handling hazardous reagents or unstable intermediates. | ethernet.edu.etdurham.ac.uk |

| Scalability | Production is scaled by running the system for longer periods or by parallelization, avoiding re-optimization. | durham.ac.uk |

| Automation | Allows for automated library synthesis and process optimization. | flinders.edu.au |

Photochemical and Electrochemical Synthesis Modalities

Modern synthetic methods increasingly leverage light and electricity to drive chemical transformations, often providing unique reactivity and milder reaction conditions compared to traditional thermal methods.

Photochemical Synthesis: Photochemistry offers pathways to generate highly reactive intermediates that can participate in transformations not easily accessible by other means. While the direct photochemical synthesis of the 5,6-dihydro-1,4-dioxin ring is not widely reported, related processes suggest its feasibility. For instance, the photochemical synthesis of other oxygen-containing heterocycles, such as furanones, has been demonstrated. rsc.org A hypothetical photochemical route to the 5,6-dihydro-1,4-dioxin scaffold could involve a [2+2] photocycloaddition between two appropriate alkene precursors, followed by rearrangement, or an intramolecular radical cyclization initiated by photo-induced homolysis of a suitable precursor. The use of photoredox catalysis, which employs a photocatalyst to mediate electron transfer upon light absorption, has become a powerful tool and could potentially be applied to forge key bonds in the dioxin ring system under mild conditions. acs.org

Electrochemical Synthesis: Organic electrosynthesis provides an environmentally benign alternative for constructing heterocyclic cores, using electrons as a traceless reagent to avoid stoichiometric oxidants or reductants. acs.orgbeilstein-journals.org The synthesis of oxygen-containing heterocycles via electrochemical methods is well-established. oup.comchim.it

A particularly relevant strategy is the electrochemical annulation of alkenes with diols. oup.com In this process, a mediator like a triarylamine is anodically oxidized to a radical cation. This radical cation then engages with an alkene to generate an alkene radical cation, which is subsequently trapped by a diol (such as ethylene glycol). This sequence of events initiates a cyclization cascade that can lead to the formation of 1,4-dioxane (B91453) derivatives. oup.com This method is attractive due to its mild conditions and the ability to generate diverse substitution patterns.

Another electrochemical approach involves the direct anodic oxidation of an enol ether to a radical cation, which can be trapped by an intramolecular hydroxy group to form tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. oup.com By adapting the substrate, this principle could be extended to the formation of the six-membered dihydro-1,4-dioxin ring.

Table 3: Overview of Electrochemical Methods for O-Heterocycle Synthesis

| Electrochemical Method | Mechanism | Resulting Heterocycle(s) | Reference(s) |

| Mediated Alkene-Diol Annulation | SET from mediator to alkene, followed by trapping with a diol. | 1,4-Dioxanes, 1,4-Dioxepanes | oup.com |

| Direct Anodic Cyclization | Anodic oxidation of an enol ether to a radical cation, intramolecular trapping. | Tetrahydrofurans, Tetrahydropyrans | oup.com |

| Mediated Oxa-Michael Addition | Anodic generation of a species that promotes intramolecular cyclization. | Flavanones | chim.it |

| Anodic C-S/C-O Coupling | Intramolecular dehydrogenative coupling. | 1,4-Benzoxathiins | nih.gov |

Reactivity and Mechanistic Organic Chemistry of 5,6 Dihydro 1,4 Dioxin 2 Ylmethanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in 5,6-Dihydro-1,4-dioxin-2-ylmethanol is a versatile site for a variety of chemical transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation and Reduction Pathways

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of reagent determines the extent of oxidation. For the selective oxidation to the aldehyde, 2,3-dihydro-1,4-dioxin-2-carbaldehyde, mild reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed to prevent over-oxidation. Stronger oxidizing agents, for instance, potassium permanganate (KMnO4) or chromic acid (H2CrO4), will generally lead to the formation of the corresponding carboxylic acid, 2,3-dihydro-1,4-dioxin-2-carboxylic acid. In a related thieno-fused analogue, (2,3-Dihydrothieno[3,4-b] rsc.orgdioxin-2-yl)methanol, oxidation to the corresponding oxide has been noted, suggesting the dihydrodioxin ring can also be susceptible to oxidation under certain conditions .

Conversely, while the primary alcohol is already in a reduced state, its derivatives, such as the corresponding aldehyde or ester, can be reduced back to this compound. This is typically achieved using hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Table 1: Oxidation and Reduction Reactions of this compound and its Derivatives

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation of Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | 2,3-Dihydro-1,4-dioxin-2-carbaldehyde |

| Oxidation of Alcohol to Carboxylic Acid | Potassium permanganate (KMnO4) | 2,3-Dihydro-1,4-dioxin-2-carboxylic acid |

| Reduction of Aldehyde to Alcohol | Sodium borohydride (NaBH4) | This compound |

| Reduction of Ester to Alcohol | Lithium aluminum hydride (LiAlH4) | This compound |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, though the reaction is an equilibrium process. More efficiently, the alcohol can be acylated using an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. For instance, reaction with acetic anhydride would yield (2,3-dihydro-1,4-dioxin-2-yl)methyl acetate.

Etherification of this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form an ether. For example, treatment with sodium hydride followed by methyl iodide would produce 2-(methoxymethyl)-2,3-dihydro-1,4-dioxin.

Table 2: Esterification and Etherification of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine | (2,3-Dihydro-1,4-dioxin-2-yl)methyl acetate |

| Etherification | 1. NaH; 2. CH3I | 2-(Methoxymethyl)-2,3-dihydro-1,4-dioxin |

Nucleophilic Substitution Reactions

For nucleophilic substitution to occur at the primary carbon, the hydroxyl group, being a poor leaving group, must first be converted into a good leaving group. A common strategy is the conversion of the alcohol to a tosylate or mesylate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields (2,3-dihydro-1,4-dioxin-2-yl)methyl tosylate.

This tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles. For instance, reaction with sodium cyanide would lead to the formation of (2,3-dihydro-1,4-dioxin-2-yl)acetonitrile, while reaction with sodium azide would yield 2-(azidomethyl)-2,3-dihydro-1,4-dioxin. These reactions proceed with inversion of configuration if the carbon were chiral.

Table 3: Nucleophilic Substitution via Tosylate Intermediate

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Tosylation | p-Toluenesulfonyl chloride, Pyridine | (2,3-Dihydro-1,4-dioxin-2-yl)methyl tosylate |

| 2. Substitution | Sodium cyanide (NaCN) | (2,3-Dihydro-1,4-dioxin-2-yl)acetonitrile |

| 2. Substitution | Sodium azide (NaN3) | 2-(Azidomethyl)-2,3-dihydro-1,4-dioxin |

Reactions of the Dihydrodioxin Ring System

The dihydrodioxin ring contains a carbon-carbon double bond, which is the primary site of reactivity for this part of the molecule. It can undergo electrophilic and nucleophilic additions, as well as participate in cycloaddition reactions.

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond in the dihydrodioxin ring is electron-rich due to the presence of the adjacent oxygen atoms, making it susceptible to electrophilic addition. For example, the reaction with bromine (Br2) in an inert solvent is expected to proceed via a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion to give the trans-dibrominated product, 2,3-dibromo-2,3-dihydro-1,4-dioxane-2-yl)methanol. A similar reaction has been observed for the related compound 1,4-benzodioxin, which upon treatment with bromine affords the 2,3-dibromo-2,3-dihydro-1,4-benzodioxin thieme-connect.de.

Nucleophilic addition to the double bond is less common and typically requires the presence of an electron-withdrawing group to activate the double bond towards attack by a nucleophile. Without such activation, the electron-rich double bond of the dihydrodioxin ring is not a favorable site for nucleophilic attack.

Cycloaddition Reactions

The double bond of the dihydrodioxin ring can potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-rich dienes, although this reactivity is not extensively documented for this specific system.

More interestingly, if the hydroxymethyl group is modified to a vinyl group, for instance through a Wittig reaction on the corresponding aldehyde, the resulting 2-vinyl-2,3-dihydro-1,4-dioxin could act as a diene in Diels-Alder reactions. The stereoselectivity of such reactions would be influenced by the conformation of the diene and the nature of the dienophile masterorganicchemistry.com. The diene-transmissive hetero-Diels-Alder reaction of 2-vinyl α,β-unsaturated aldimines has been reported, showcasing the potential of vinyl-substituted heterocycles in cycloadditions rsc.org.

Table 4: Potential Reactions of the Dihydrodioxin Ring

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Electrophilic Addition | Bromine (Br2) | (2,3-Dibromo-2,3-dihydro-1,4-dioxane-2-yl)methanol |

| Diels-Alder (as a diene)* | Dienophile (e.g., maleic anhydride) | Fused bicyclic adduct |

*Requires prior modification to a vinyl derivative.

Catalyzed Reactions of this compound

The presence of both a vinyl ether and a primary alcohol functional group makes this compound a versatile substrate for various catalytic transformations.

The vinyl ether moiety is a common participant in a variety of transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, could potentially be employed to functionalize the vinylic carbon atom. The success of these reactions would depend on the ability to selectively activate the C-H or a C-halogen bond at the vinyl position without competing reactions at the allylic alcohol.

Furthermore, transition metals like palladium and ruthenium are known to catalyze the addition of alcohols to alkynes, a reaction that shares mechanistic similarities with the reactivity of the vinyl ether in the presence of the internal hydroxyl group. Intramolecular reactions, such as cyclization, could be envisioned under the appropriate catalytic conditions.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst | Reactant | Potential Product |

| Heck Coupling | Pd(OAc)₂ | Aryl halide | 3-Aryl-5,6-dihydro-1,4-dioxin-2-ylmethanol |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | 3-Aryl-5,6-dihydro-1,4-dioxin-2-ylmethanol |

| Intramolecular Hydroalkoxylation | Au(I) or Pt(II) | - | Bicyclic ether |

This table presents hypothetical reactions based on the known reactivity of vinyl ethers.

Organocatalysis offers a metal-free approach to activating this compound. Chiral Brønsted acids are known to catalyze enantioselective additions to vinyl ethers. The hydroxymethyl group could act as an internal nucleophile in such reactions, potentially leading to the formation of chiral cyclic ethers.

Furthermore, the primary alcohol can be a handle for derivatization, allowing the attachment of other functional groups that can then participate in organocatalyzed reactions. For example, esterification of the alcohol would provide a substrate for various asymmetric transformations.

Enzymes offer high selectivity and mild reaction conditions for the transformation of organic molecules. The primary alcohol of this compound is a potential substrate for various oxidoreductases, such as alcohol dehydrogenases, which could oxidize it to the corresponding aldehyde or carboxylic acid. Lipases could be employed for the enantioselective acylation of the alcohol, providing a route to chiral derivatives.

The dihydrodioxin ring, being a cyclic acetal-like structure, could also be a substrate for hydrolytic enzymes, although the stability of the vinyl ether might influence the reaction.

Table 3: Plausible Enzymatic Transformations of this compound

| Enzyme Class | Reaction Type | Potential Product |

| Alcohol Dehydrogenase | Oxidation | 5,6-Dihydro-1,4-dioxin-2-carbaldehyde |

| Lipase | Acylation | (5,6-Dihydro-1,4-dioxin-2-yl)methyl acetate |

| Hydrolase | Ring-opening | Not well-established for this substrate |

This table outlines potential enzymatic reactions based on functional group recognition by common enzyme classes.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and developing new synthetic applications.

For the acid-catalyzed hydrolysis of the vinyl ether moiety, kinetic studies on analogous systems have shown that the reaction is typically first-order in both the substrate and the acid catalyst. The rate-determining step is generally the protonation of the double bond to form the oxocarbenium ion. The stability of this intermediate will significantly influence the reaction rate. Substituents on the ring and the nature of the solvent can also affect the kinetics of the reaction.

For transition metal-catalyzed reactions, the rate-determining step can vary depending on the specific catalytic cycle. In many cross-coupling reactions involving vinyl ethers, the oxidative addition of the catalyst to the electrophile or the reductive elimination of the product can be the rate-limiting step. Detailed kinetic analysis, including reaction progress monitoring and determination of reaction orders, would be necessary to elucidate the precise mechanism for a given transformation.

Table 4: Expected Kinetic Parameters for Acid-Catalyzed Hydrolysis of a Vinyl Ether (Analogous System)

| Parameter | Expected Value/Observation |

| Reaction Order in Substrate | 1 |

| Reaction Order in Acid | 1 |

| Rate-Determining Step | Protonation of the vinyl ether double bond |

| Influence of Electron-donating groups | Increase reaction rate by stabilizing the oxocarbenium ion |

This table is based on established mechanisms for the acid-catalyzed hydrolysis of vinyl ethers.

Intermediate Isolation and Characterization

Information regarding the isolation and characterization of reaction intermediates involving this compound is not available in the reviewed scientific literature. Studies detailing the trapping and spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) of transient species in reactions of this compound have not been found.

Isotopic Labeling Experiments

No published research could be located that describes the use of isotopic labeling (e.g., with 2H, 13C, or 18O) to investigate the reaction mechanisms of this compound. Such experiments are crucial for tracing the fate of atoms during a chemical transformation and providing definitive evidence for proposed mechanistic pathways.

Derivatization and Analogue Synthesis of 5,6 Dihydro 1,4 Dioxin 2 Ylmethanol

Design and Synthesis of Functionalized Analogues

The design and synthesis of functionalized analogues of 5,6-Dihydro-1,4-dioxin-2-ylmethanol are primarily driven by the need to explore structure-activity relationships in medicinal chemistry and to develop new materials with tailored properties. The synthetic strategies often involve either the modification of the pre-formed this compound core or the de novo synthesis of the dihydrodioxin ring with the desired functional groups already in place.

The hydroxymethyl group is a key site for derivatization. Standard organic transformations can be employed to convert the alcohol into a variety of other functional groups. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, which can then serve as precursors for the synthesis of amides, esters, and other derivatives. Etherification or esterification of the primary alcohol can be used to introduce a wide range of substituents, thereby modifying the molecule's steric and electronic properties.

In a study focused on a related benzodioxine analogue, a primary alcohol was converted to a mesylate, which then served as an electrophile for displacement by various nucleophiles, demonstrating a viable pathway for introducing diverse functionalities. nih.gov

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | PCC, CH₂Cl₂ | Aldehyde |

| Oxidation | Jones reagent | Carboxylic Acid |

| Esterification | Acyl chloride, pyridine | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Mesylation | MsCl, Et₃N | Mesylate |

| Halogenation | SOCl₂ | Chloroalkane |

The de novo synthesis of functionalized analogues often involves the cyclization of a suitably substituted diol. For example, the reaction of a glycerol (B35011) derivative with a protected dihydroxyethene could, in principle, yield a range of substituted dihydrodioxin methanols. This approach allows for greater control over the substitution pattern on the dihydrodioxin ring.

Incorporation into Complex Molecular Architectures

The this compound scaffold can be incorporated into more complex molecular architectures to generate novel compounds with potentially enhanced biological activity or material properties. The hydroxymethyl group is again the key to this strategy, allowing for the molecule to be tethered to other molecular fragments.

One common approach is to use the alcohol as a nucleophile in reactions with electrophilic partners. For example, it can be used to open epoxide rings, participate in Michael additions, or react with activated carboxylic acids to form ester linkages. These reactions can be used to connect the dihydrodioxin moiety to peptides, polymers, or other heterocyclic systems.

In the synthesis of PARP1 inhibitors, a related 2,3-dihydrobenzo[b] nih.govenamine.netdioxine-5-carboxamide was used as a core structure, with modifications at various positions to explore the structure-activity relationship. nih.gov Although not a direct incorporation of the hydroxymethyl derivative, this illustrates how the dihydrodioxin ring system serves as a foundational element in the construction of complex bioactive molecules.

Synthesis of Dihydrodioxin-Containing Heterocycles

The dihydrodioxin ring of this compound can serve as a template for the synthesis of more complex heterocyclic systems. The existing ring can be modified, or new rings can be fused to it.

For instance, the double bond within the dihydrodioxin ring can undergo a variety of addition reactions, including dihydroxylation, epoxidation, and cyclopropanation. These reactions introduce new functional groups that can be further elaborated to form new ring systems.

Furthermore, the synthesis of thieno[3,2-e] nih.govenamine.netdiazepin-2-ones has been achieved through an uncatalysed Pictet-Spengler reaction, demonstrating a method for the creation of fused heterocyclic systems from related building blocks. ibmmpeptide.com

Combinatorial Synthesis Strategies for Derivative Libraries

Combinatorial chemistry offers a powerful approach for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity or other desired properties. The this compound scaffold is well-suited for this approach due to the presence of the reactive hydroxymethyl group.

A combinatorial library of derivatives could be generated by parallel synthesis, where the starting material is reacted with a diverse set of building blocks in a multi-well plate format. For example, a library of esters could be created by reacting this compound with a collection of different carboxylic acids. Similarly, a library of ethers could be synthesized using a variety of alkyl halides.

High-throughput screening of a small molecule library led to the identification of a 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor, which was then subjected to further analogue synthesis. nih.gov This highlights the utility of screening compound libraries based on the dihydrodioxin scaffold to identify new lead compounds for drug discovery. While not a direct example of a combinatorial library derived from this compound, it underscores the potential of this approach.

Applications of 5,6 Dihydro 1,4 Dioxin 2 Ylmethanol As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Intermediates

The inherent reactivity of 5,6-Dihydro-1,4-dioxin-2-ylmethanol makes it a valuable starting material for the synthesis of more complex organic intermediates. The vinyl ether component of the dihydrodioxin ring can undergo a variety of transformations, including cycloadditions and electrophilic additions, providing a pathway to highly functionalized six-membered rings. The primary alcohol offers a convenient handle for a wide array of chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

While specific documented pathways commencing from this compound are not extensively reported in the literature, the reactivity of analogous systems provides a clear indication of its potential. For instance, related dihydrodioxin structures are known to participate in reactions that lead to the formation of valuable synthons. The development of synthetic routes utilizing this building block could pave the way for novel and efficient access to a range of advanced intermediates for the pharmaceutical and agrochemical industries. For example, derivatives of 2,3-dihydrobenzo[b] rug.nldioxine have been synthesized as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy. nih.gov

Role in the Construction of Complex Natural Products Scaffolds

The structural motifs present in this compound are reminiscent of subunits found in various natural products. The 1,4-dioxane (B91453) core is a recurring feature in a number of biologically active compounds. The ability to introduce and manipulate this scaffold is therefore of significant interest to synthetic chemists aiming to construct complex natural products.

Although direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its potential as a chiral building block is noteworthy. The synthesis of enantiomerically pure derivatives of this compound could provide access to key stereocenters, which are crucial in the synthesis of biologically active molecules. The general strategy of employing heterocyclic building blocks to construct larger, more complex natural product frameworks is a well-established paradigm in organic synthesis.

Utility in Materials Science and Polymer Chemistry

The bifunctional nature of this compound lends itself to applications in the field of materials science and polymer chemistry. The presence of a polymerizable vinyl ether group and a functionalizable hydroxyl group allows for its use as a monomer, a cross-linking agent, and for the post-polymerization functionalization of polymer chains.

Monomer in Polymer Synthesis

The vinyl ether moiety of this compound can participate in polymerization reactions, leading to the formation of polymers with unique properties conferred by the pendant hydroxymethyl-dioxin groups. While the homopolymerization of this specific monomer is not widely described, a closely related compound, (2,3-Dihydrothieno[3,4-b] rug.nldioxin-2-yl)methanol, also known as hydroxymethyl EDOT, is a critical precursor for the synthesis of the conductive polymer poly(3,4-ethylenedioxythiophene) (PEDOT). The hydroxymethyl group in this analog enhances its solubility and facilitates the electro-polymerization process. By analogy, this compound could serve as a monomer to produce functional polymers with potential applications in coatings, adhesives, and biomedical materials.

Cross-linking Agent Applications

Cross-linking is a crucial process for modifying the mechanical and thermal properties of polymers, transforming them from soluble, fusible materials into insoluble and infusible networks. researchgate.net Molecules possessing at least two reactive sites can act as cross-linking agents. This compound, with its polymerizable double bond and reactive hydroxyl group, has the potential to be utilized in cross-linking applications. The hydroxyl group can be derivatized to introduce other polymerizable functionalities, or it can participate in condensation reactions with suitable polymers, thereby creating a cross-linked network. This could be particularly useful in the formulation of hydrogels and thermosetting resins.

Functionalization of Polymer Chains

The introduction of specific functional groups onto a polymer backbone is a powerful strategy for tailoring its properties for specific applications. The hydroxyl group of this compound provides a versatile point of attachment for a wide range of molecules. For instance, it can be used to graft side chains with specific biological activity, to attach imaging agents, or to modify the solubility and compatibility of the polymer. This post-polymerization modification allows for the creation of "smart" materials that can respond to external stimuli.

Contribution to Ligand Synthesis for Catalysis

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Oxygen-containing heterocyclic compounds are known to act as effective ligands in a variety of catalytic transformations. The 1,4-dioxin (B1195391) moiety in this compound, with its two oxygen atoms, has the potential to coordinate with various metal ions.

Furthermore, the primary alcohol can be readily modified to introduce other donor atoms, such as nitrogen or phosphorus, leading to the formation of bidentate or multidentate ligands. The synthesis of chiral ligands derived from enantiomerically pure this compound could be particularly valuable for asymmetric catalysis, a cornerstone of modern synthetic chemistry. While specific examples of catalytic systems employing ligands directly derived from this compound are scarce in the literature, the fundamental structural features of the molecule suggest a promising avenue for future research in ligand design and catalysis.

Potential in Supramolecular Chemistry and Host-Guest Systems

The inherent structural characteristics of this compound make it a compelling candidate for applications in supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular self-assembly. The molecule possesses key features that could be exploited to create ordered, functional supramolecular structures.

The primary driver for its potential in self-assembly is the presence of a hydroxyl (-OH) group. This functional group is a potent hydrogen bond donor and acceptor, enabling the formation of robust and directional hydrogen-bonding networks. In principle, these interactions could guide the spontaneous organization of individual molecules into larger, well-defined assemblies such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks.

Further contributing to its supramolecular potential are the two oxygen atoms within the 1,4-dioxin ring. These ether oxygens can act as hydrogen bond acceptors, complementing the hydroxyl group and potentially leading to more intricate and stable hydrogen-bonding motifs. The flexible nature of the dihydro-dioxin ring also allows for conformational adjustments that can accommodate the formation of various supramolecular arrangements.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Group(s) | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Hydroxyl group (-OH) | Primary donor and acceptor, directing self-assembly. |

| Hydrogen Bonding | Dioxin Oxygen Atoms | Secondary acceptors, reinforcing network structures. |

| Dipole-Dipole | Dioxin Ring and C-O Bonds | Contribute to the overall stability of assemblies. |

In the realm of host-guest chemistry, this compound can be envisioned as a fundamental component for the construction of novel macrocyclic hosts. The 1,4-dioxin unit is structurally related to the repeating ethylene (B1197577) glycol units found in crown ethers, which are renowned for their ability to selectively bind cations. wikipedia.orgresearchgate.net While a single molecule of this compound is too small to encapsulate most guest species, it can be chemically linked with other molecules to form a larger ring structure.

The synthesis of macrocycles incorporating multiple 5,6-dihydro-1,4-dioxin units could lead to new classes of host molecules. The oxygen atoms lining the interior of such a macrocycle would create a polar, electron-rich cavity capable of binding guest ions or small molecules through electrostatic and hydrogen-bonding interactions. The hydroxymethyl groups could serve as synthetic handles for the cyclization process or be left as external functionalities to modulate the solubility and secondary interactions of the host-guest complex.

Table 2: Hypothetical Host-Guest System Derived from this compound

| Host Macrocycle Component | Potential Guest Species | Primary Binding Interactions |

| Multiple 5,6-Dihydro-1,4-dioxin Units | Metal Cations (e.g., Li⁺, Na⁺, K⁺) | Ion-Dipole interactions with dioxin oxygen atoms. |

| Small Polar Organic Molecules | Hydrogen bonding with dioxin oxygen atoms. |

While dedicated research into the supramolecular and host-guest chemistry of this compound is still in its nascent stages, the foundational structural attributes of the molecule strongly suggest a promising future in the rational design and synthesis of new functional materials and complex molecular systems. Further investigation into the self-assembly behavior and its incorporation into macrocyclic structures is warranted to fully unlock the potential of this versatile building block.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5,6-Dihydro-1,4-dioxin-2-ylmethanol (Molecular Formula: C₅H₈O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Magnetic sector GC-HRMS systems are noted for their high performance in the analysis of various organic molecules, including dioxin derivatives. thermofisher.comthermofisher.com

The molecular formula is confirmed by comparing the experimentally measured accurate mass with the theoretically calculated mass. The high resolution allows for the confident determination of the elemental formula, a critical first step in structural elucidation.

Furthermore, the fragmentation patterns observed in the mass spectrum, often induced by techniques like electron ionization (EI), provide vital clues about the molecule's structure. While femtosecond laser mass spectrometry can be tuned to produce parent ions with minimal fragmentation, conventional techniques reveal a molecule's weakest points. researchgate.net For this compound, a plausible fragmentation pathway would involve initial loss of key functional groups and characteristic cleavages of the heterocyclic ring.

Table 1: Predicted HRMS Data and Plausible Fragmentations for C₅H₈O₃

| Fragment Ion | Proposed Structure/Loss | Theoretical Exact Mass (m/z) |

| [M]⁺ | Molecular Ion | 116.04734 |

| [M-H]⁺ | Loss of a hydrogen radical | 115.03952 |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical | 85.02895 |

| [M-C₂H₃O]⁺ | Retro-Diels-Alder reaction | 73.0290 |

| [C₂H₅O₂]⁺ | Cleavage of the dioxin ring | 61.02895 |

This table represents predicted data based on common fragmentation rules for alcohols and ethers.

Multinuclear Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic compound in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while 2D techniques reveal connectivity.

For this compound, the ¹H NMR spectrum would show distinct signals for the vinyl proton, the protons of the two methylene (B1212753) groups in the dioxin ring, and the protons of the hydroxymethyl group. The ¹³C NMR spectrum would similarly show five distinct carbon signals corresponding to the different chemical environments. rsc.orgdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Partner(s) |

| C=CH | ¹H | ~6.3 - 6.5 | s | - |

| O-CH₂-CH₂-O | ¹H | ~3.8 - 4.2 | m | Each other |

| CH₂-OH | ¹H | ~3.6 - 3.8 | d | OH |

| CH₂-OH | ¹H | ~2.0 - 2.5 (variable) | t | CH₂ |

| C =CH | ¹³C | ~140 - 145 | - | - |

| C=C H | ¹³C | ~100 - 105 | - | - |

| O-C H₂-C H₂-O | ¹³C | ~65 - 70 | - | - |

| C H₂-OH | ¹³C | ~60 - 65 | - | - |

Predicted values are based on standard chemical shift ranges for similar functional groups. Solvent is assumed to be CDCl₃. caltech.eduwashington.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei. sinica.edu.twcreative-biostructure.com

COSY (COrrelation SpectroscopY): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons on the adjacent CH₂ groups within the dioxin ring and between the alcohol proton and the methylene protons of the CH₂OH group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. sdsu.edu It would definitively link each proton signal in Table 2 to its corresponding carbon signal, for instance, confirming the assignment of the vinyl proton to the vinyl carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies nuclei that are close in space, providing information about the molecule's 3D conformation. researchgate.net For this compound, NOESY could reveal through-space interactions between the hydroxymethyl group protons and the protons on the dioxin ring, helping to define its preferred orientation.

Table 3: Expected Key 2D-NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| COSY | -O-CH₂-CH ₂-O- | -O-CH ₂-CH₂-O- | Connectivity within the ethylenedioxy bridge |

| HSQC | C =CH | C =CH | Direct C-H bond assignment |

| HMBC | C=CH | C H₂OH | Connectivity of the hydroxymethyl group to the ring |

| NOESY | C=CH | -O-CH ₂-CH₂-O- | Spatial proximity, confirming conformation |

Solid-State NMR (ssNMR) is used to analyze samples in their solid form. It provides information on molecular structure, conformation, and dynamics in the solid state, which can differ significantly from the solution state. For a compound like this compound, ssNMR could be used to study crystalline polymorphism (the existence of multiple crystal forms) and to characterize the intermolecular interactions, such as hydrogen bonding involving the alcohol group, that define the crystal packing. While no specific ssNMR studies on this compound are published, the technique remains a powerful option for in-depth solid-phase characterization.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. bohrium.com

For this compound, the key functional groups would give rise to distinct peaks: the O-H stretch from the alcohol, C-H stretches from the alkene and alkane portions, the C=C double bond stretch, and the prominent C-O ether stretches. nih.govdocbrown.info The IR spectrum for the related 1,4-dioxane (B91453) shows strong C-O stretching vibrations and C-H vibrations. docbrown.info Raman spectroscopy, being particularly sensitive to symmetric, non-polar bonds, would be highly effective for observing the C=C stretch. researchgate.netpreprints.org

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad | Weak |

| Alkene (C-H) | Stretch | 3010 - 3100 | Medium | Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Strong | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium-Weak | Strong |

| Ether (C-O) | Asymmetric Stretch | 1070 - 1150 | Strong | Weak |

Data is based on established correlation tables and spectra of related compounds like 1,4-dioxane. docbrown.inforesearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, one can obtain a precise map of electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles with unparalleled accuracy.

For this compound, a successful single-crystal X-ray diffraction experiment would provide an unambiguous confirmation of its molecular structure. It would also reveal the conformation of the six-membered dihydrodioxin ring, which is expected to adopt a non-planar conformation like a half-chair or boat. Furthermore, it would elucidate the intermolecular hydrogen bonding network formed by the hydroxyl groups, which dictates how the molecules pack in the crystal lattice. Currently, there are no published crystal structures for this specific compound in crystallographic databases.

Chromatographic Methods for Purity Assessment and Mixture Separation in Research

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. The choice of method depends on the analyte's volatility and polarity.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. kanto.co.jp Due to the polar alcohol group, direct analysis of this compound might result in poor peak shape (tailing). Therefore, derivatization, such as converting the alcohol to a less polar silyl (B83357) ether (e.g., using BSTFA), is often performed to improve chromatographic performance. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities. chromatographyonline.comresearchgate.netthermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for non-volatile or thermally sensitive compounds. For a moderately polar molecule like this, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient would likely provide good separation and purity assessment. Detection could be achieved using a UV detector (due to the C=C bond) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). nih.gov

Table 5: Summary of Chromatographic Methods for Analysis

| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Purpose |

| GC | 5% Phenylmethylsiloxane (e.g., HP-5MS) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, impurity identification (often after derivatization) |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol Gradient | UV (Diode Array) or Mass Spectrometry (MS) | Purity assessment, separation from non-volatile impurities |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Method development typically involves the optimization of several parameters to achieve high resolution, sensitivity, and reproducibility.

A common approach utilizes reversed-phase HPLC, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C18 column is frequently employed. The mobile phase often consists of a mixture of methanol or acetonitrile and water, sometimes with additives like acetic acid to improve peak shape. nih.gov Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be used to achieve optimal separation. semanticscholar.org

Validation of an HPLC method is crucial to ensure its reliability. fujifilm.com This process involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). fujifilm.com Linearity is assessed by analyzing a series of standard solutions of varying concentrations, with correlation coefficients greater than 0.999 being indicative of a good linear relationship. semanticscholar.org Precision is determined through intra- and inter-day replicate analyses, with relative standard deviations (RSD) typically below 2% being acceptable. fujifilm.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 mm x 150 mm |

| Mobile Phase | Methanol:Water (80:20, v/v) semanticscholar.org |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Detection | UV at 254 nm semanticscholar.org |

| Injection Volume | 20 µL semanticscholar.org |

| Column Temperature | 30 °C nih.gov |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since this compound itself may not be sufficiently volatile for direct GC analysis, derivatization is often necessary. The hydroxyl group can be converted to a more volatile ether or ester.

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common column choice for the analysis of dioxin-related compounds is a 5% phenyl-substituted dimethylpolysiloxane column. nih.gov Detection is typically performed using a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the fragmentation pattern of the molecule. researchgate.net For trace-level analysis, high-resolution mass spectrometry (HRMS) is employed to achieve high sensitivity and selectivity. fujifilm.comnih.gov

Table 2: Example GC-MS Parameters for Analysis of a Silylated Derivative of this compound

| Parameter | Value |

| GC Column | SLB®-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Interface Temp | 270 °C semanticscholar.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

Preparative Chromatography for Isolation

For the isolation of pure this compound from a reaction mixture or natural extract, preparative HPLC is the method of choice. nih.govnih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. nih.govnih.gov

The goal of preparative HPLC is to obtain a sufficient quantity of the purified compound for further research, such as structural elucidation or biological activity testing. Fractions are collected as they elute from the column, and the purity of these fractions is subsequently verified using analytical HPLC. nih.gov The mobile phase composition is often optimized at the analytical scale before being scaled up for preparative separation. nih.gov

Chiroptical Methods (Circular Dichroism) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) is critical in pharmaceutical and biological studies, as different enantiomers can exhibit different physiological effects. Chiral HPLC is a primary method for separating and quantifying enantiomers. nih.gov

This is often achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. windows.net The separation is based on the differential interaction of the enantiomers with the chiral selector in the stationary phase. researchgate.net

Alternatively, an indirect method involving derivatization with a chiral agent can be employed. The enantiomers of the target compound are reacted with an optically pure derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Circular Dichroism (CD) spectroscopy can also be used as a chiroptical method. While it doesn't separate the enantiomers, it can provide information about the stereochemistry of the bulk sample and can be used to determine enantiomeric excess by comparing the CD spectrum of the sample to that of the pure enantiomers.

Table 3: Potential Chiral HPLC Separation Parameters

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Elemental Analysis for Compositional Verification in Novel Derivatives

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For novel derivatives of this compound, elemental analysis provides crucial data to confirm the proposed chemical formula. This is particularly important after a synthetic procedure to ensure that the desired product has been obtained.

The technique typically measures the weight percentages of carbon (C), hydrogen (H), and other elements like nitrogen (N) or sulfur (S). The experimentally determined percentages are then compared with the calculated theoretical values for the proposed structure. A close agreement between the experimental and theoretical values provides strong evidence for the compound's composition. For instance, the presence of bromine in a derivative of 4,7-phenanthroline-5,6-dione was confirmed by elemental analysis. fujifilm.com

Theoretical and Computational Chemistry Studies of 5,6 Dihydro 1,4 Dioxin 2 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing detailed information about electron distribution, energy levels, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 5,6-Dihydro-1,4-dioxin-2-ylmethanol, DFT studies would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing accurate bond lengths and angles. For instance, studies on related dihydrobenzo[b] researchgate.netnih.govdioxin derivatives have successfully used the B3LYP/6-31G(d,p) level of theory to obtain optimized geometries that align well with experimental data where available. researchgate.net

Furthermore, DFT calculations can predict various electronic descriptors that quantify reactivity. These descriptors, such as electronegativity, hardness, softness, and the electrophilicity index, would be derived from the energies of the frontier molecular orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and based on typical values for similar organic molecules. Specific experimental or computational data for the target compound is not available.)

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | Varies with method | Indicates the overall stability of the molecule. |

| Dipole Moment | ~2-3 Debye | Reflects the polarity and influences intermolecular forces. |

| Ionization Potential | ~8-9 eV | Energy required to remove an electron; relates to reactivity. |

| Electron Affinity | ~0.5-1.5 eV | Energy released upon adding an electron. |

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, a molecular orbital analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich dioxin ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed across the C=C double bond and the C-O bonds, suggesting these areas are susceptible to nucleophilic attack. This type of analysis has been applied to various heterocyclic compounds to successfully predict their reactivity. nih.gov

Conformational Analysis and Energy Landscape Mapping

The flexible six-membered dioxin ring and the rotatable hydroxymethyl group in this compound mean that it can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

Simulation of Reaction Pathways and Transition State Modeling

Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound. By identifying the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which is crucial for predicting reaction rates.

For example, the synthesis of this compound or its subsequent reactions (e.g., oxidation of the alcohol, electrophilic addition to the double bond) could be modeled. Researchers would propose a mechanism, and then use computational methods to locate the structures of reactants, intermediates, transition states, and products. This approach has been used to elucidate the electrochemical oxidation pathways of the related compound 1,4-Dioxane (B91453). researchgate.net Such a study on this compound would provide invaluable insights into its chemical behavior and help optimize reaction conditions for synthesis or functionalization.

Intermolecular Interaction Studies and Non-Covalent Bonding Analysis

The hydroxyl group in this compound allows it to act as both a hydrogen bond donor and acceptor. These non-covalent interactions are critical in determining its physical properties, such as boiling point, solubility, and crystal packing.

Computational tools like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. For example, a study of hydrogen bonding between 1,4-dioxane and methanol (B129727) has utilized these methods to distinguish between different types of hydrogen bonds and analyze their strengths. researchgate.net A similar analysis on this compound would involve modeling its dimers or its interactions with solvent molecules. The results would highlight the specific atoms involved in hydrogen bonding and the energetic contributions of these interactions, which is fundamental to understanding its behavior in condensed phases.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements.

MD simulations provide a picture of the molecule's conformational flexibility at a given temperature. This would allow researchers to observe transitions between different ring conformations and the rotation of the side chain in real-time. Such simulations are computationally intensive but offer a deeper understanding of how the molecule behaves in a realistic setting, complementing the static picture provided by quantum mechanics. For instance, MD simulations have been used to study the stability of drug candidates containing dioxin-like fragments within protein binding sites. researchgate.net

Table 2: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dihydrobenzo[b] researchgate.netnih.govdioxin |

| 1,4-Dioxane |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Methodology Development

While specific high-yield syntheses for 5,6-Dihydro-1,4-dioxin-2-ylmethanol are not extensively documented, future research could focus on developing efficient and scalable methods. Drawing inspiration from the synthesis of related heterocyclic systems, several promising strategies can be envisioned. The discovery of new synthetic methodologies is a constant pursuit in chemical research. nih.gov

One potential route involves the base-promoted cyclization of a protected glycerol (B35011) derivative with a 1,2-dihaloethane. A similar strategy has been successfully employed for the synthesis of benzo-fused analogs, where a catechol derivative is alkylated with 1,2-dibromoethane. nih.gov Adapting this to an aliphatic, trifunctional precursor like solketal (B138546) (a protected form of glycerol) could provide a direct pathway to the core dihydrodioxin structure, followed by deprotection and functional group manipulation.

A more contemporary approach would be to leverage transition metal catalysis. Palladium-catalyzed transetherification has emerged as an effective method for creating functionalized vinyl ethers from a simple precursor like ethyl vinyl ether and a desired alcohol. academie-sciences.fr Research into applying this palladium-catalyzed interchange reaction or similar iridium-catalyzed processes could offer a novel and modular route to the target compound and its derivatives. academie-sciences.frresearchgate.net This method avoids the use of harsh reagents and often proceeds with high functional group tolerance.

| Synthetic Strategy | Key Precursors | Core Reagents/Catalysts | Potential Advantages | Reference for Methodology |

| Cyclization via Williamson Ether Synthesis | Solketal, 1,2-Dibromoethane | Strong Base (e.g., NaH) | Utilizes readily available starting materials. | nih.gov |

| Palladium-Catalyzed Transetherification | Glycerol derivative, Ethyl Vinyl Ether | Palladium(II) complex, Ligands | Mild conditions, high functional group tolerance, modular. | academie-sciences.fr |

| Iridium-Catalyzed Transfer Vinylation | Glycerol derivative, Vinyl Acetate | Iridium complex | Complementary to palladium catalysis, different substrate scope. | researchgate.net |

Expansion of Reactivity Profiles and Catalytic Applications

The dual functionality of this compound—a primary alcohol and an electron-rich vinyl ether—provides a rich playground for exploring new chemical transformations. The primary alcohol can undergo standard reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The vinyl ether moiety, being an enol ether, is susceptible to electrophilic attack and can readily undergo acid-catalyzed hydrolysis or addition reactions. google.com This vinyl group can also serve as a useful protecting group for the alcohol functionality, stable under basic conditions but easily removed under acidic conditions. rsc.org

Future research should investigate the selective transformation of one functional group in the presence of the other. For instance, developing conditions for the selective oxidation of the alcohol without affecting the vinyl ether would yield the corresponding aldehyde, a valuable building block for condensation and imine-formation reactions. Conversely, selective reactions at the vinyl ether, such as cyclopropanation or Diels-Alder reactions, while preserving the alcohol, would generate complex polycyclic structures.

In the realm of catalysis, the compound itself could serve as a bidentate or tridentate ligand precursor. The two ether oxygens of the dioxin ring and the hydroxyl oxygen could coordinate with various metal centers. Derivatives of this scaffold could be designed to create novel ligands for asymmetric catalysis or organometallic chemistry, an area of continuous development.

| Functional Group | Potential Reaction Type | Example Reagents/Conditions | Potential Application/Product Type | Reference for Reactivity |

| Primary Alcohol | Oxidation | PCC, DMP | Aldehydes, Carboxylic acids for further synthesis | |

| Primary Alcohol | Esterification | Acyl chlorides, Carboxylic acids (Fischer) | Functional monomers (e.g., acrylates), prodrugs | cmu.edu |

| Vinyl Ether | Acid-Catalyzed Addition/Hydrolysis | Dilute acid, Alcohols | Acetal (B89532) formation, protecting group cleavage | google.com |

| Vinyl Ether | Cycloaddition | Dienes, Carbenes | Polycyclic heterocyclic systems | rsc.org |

| Both Groups | Ligand Formation | Metal precursors (e.g., Pd, Ru, Cu) | Homogeneous catalysis, metal-organic frameworks | N/A |

Exploration in Advanced Materials Science and Engineering

A significant and promising future for this compound lies in materials science, particularly in the development of functional and conductive polymers. Its thiophene-based analog, (2,3-Dihydrothieno[3,4-b] academie-sciences.frrsc.orgdioxin-2-yl)methanol (hydroxymethyl-EDOT), is a known precursor for creating electroactive, hydrophilic polymers. These polymers are related to the highly successful conductive polymer Poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.netnih.gov

By analogy, this compound can be envisioned as a key monomer for a new class of polymers. The hydroxyl group is a crucial handle for further modification. It can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, enabling its incorporation into polymers via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu This allows for the synthesis of well-defined homopolymers or block copolymers with tailored properties. Such polymers could offer alternatives to the widely used PEDOT:PSS system, potentially avoiding issues like acidity and hygroscopicity which can affect the stability of electronic devices. rsc.orgresearchgate.net Furthermore, the inherent hydrophilicity of the dihydrodioxin ring could be advantageous for creating materials with improved processability in aqueous or polar solvents. youtube.com The monomer could also be incorporated into other polymer backbones, such as functionalized diene-based elastomers. doi.orgrsc.org

| Polymer Type | Monomer Modification | Polymerization Method | Potential Properties & Applications | Reference for Concept |

| Poly(acrylate/methacrylate) | Esterification with (meth)acryloyl chloride | ATRP, RAFT | Hydrophilic polymers, hydrogels, biocompatible coatings | cmu.edu |

| Conductive Polymer (via oxidative polymerization) | None (direct polymerization) | Electrochemical or chemical oxidation | Transparent conductors, anti-static layers, sensors | nih.gov |

| Copolymers | Functionalization for co-polymerization | Various (e.g., Free Radical, CCTP) | Tunable mechanical/electronic properties, adhesives | doi.orgnih.gov |